molecular formula C11H18F3NO3 B1522806 Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1052713-78-6

Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B1522806
CAS No.: 1052713-78-6
M. Wt: 269.26 g/mol
InChI Key: QYOHWKPQQOXOFE-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18F3NO3 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1052713-78-6) is a compound of increasing interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₈F₃NO₃
  • Molecular Weight : 269.27 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The compound features a piperidine ring with a hydroxyl group and a trifluoromethyl group, contributing to its lipophilicity and potential interactions with biological targets .

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurotransmitter Modulation : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, including serotonin and dopamine pathways .
  • Enzyme Inhibition : Studies have shown that the trifluoromethyl group enhances the compound's ability to inhibit various enzymes, which may be crucial for therapeutic applications .

The presence of the trifluoromethyl group is believed to enhance binding affinity to biological targets due to increased hydrophobic interactions. This modification can lead to improved pharmacokinetic properties compared to non-fluorinated analogs .

Study on Neurotransmitter Effects

A study conducted on the effects of this compound on serotonin uptake demonstrated that it could inhibit serotonin reuptake significantly, suggesting its potential as an antidepressant or anxiolytic agent. The structure-activity relationship (SAR) indicated that modifications in the piperidine ring could enhance its efficacy .

Enzyme Interaction Studies

In vitro assays targeting specific enzymes involved in metabolic pathways revealed that this compound could effectively inhibit enzyme activity at low micromolar concentrations. This finding opens avenues for developing new inhibitors for therapeutic use .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructural FeaturesKey Differences
1-(Trifluoromethyl)piperidin-4-oneTrifluoromethyl group on piperidineLacks hydroxyl and carboxylic functionalities
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylateHydroxyl group at a different positionDifferent pharmacological profile
N-MethylpiperidineSimple piperidine structureNo trifluoromethyl or carboxylic groups

This table illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to other compounds .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOHWKPQQOXOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

After tert-butyl 3-oxopiperidine-1-carboxylate (1 g, 5.02 mmol) was dissolved in THF (20 ml), and then trimethyl(trifluoromethyl)silane (0.5M solution in THF, 20 ml, 10.0 mmol) and tetrabutylammonium fluoride (1.0M solution in THF, 10.5 ml, 10.5 mmol) were sequentially added thereto at 0° C., followed by stirring at room temperature for 2 hours. A saturated aqueous ammonium chloride solution (5 ml) was added to the resulting reaction liquid, followed by stirring for 20 minutes. The resulting reaction liquid was concentrated under reduced pressure, and then MC (100 ml) was added to the residue thus obtained, followed by washing with distilled water (20 ml). The organic layer was dried over anhydrous magnesium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (20% EtOAc/Hexanes), to obtain 709 mg of white solid (53%).
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53%

Synthesis routes and methods II

Procedure details

A 1.0 M solution of TBAF in THF (1 eq) was added to a solution of tert-butyl 3-(trifluoromethyl)-3-(trimethylsilyloxy)piperidine-1-carboxylate (1 eq) in THF (0.2 M). After stirring for 16 h at rt the reaction mixture was concentrated in vacuo. The resulting residue was dissolved in EtOAc, washed with brine, then dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude residue was dissolved in CH2Cl2, loaded onto a SiO2 column, and purified by flash chromatography to give tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate. 19F NMR (282 MHz, CDCl3): δ−83.74 ppm; 1H NMR (300 MHz, CDCl3): δ 4.04-4.16 (m, 2H), 2.72-3.01 (m, 2H), 1.50-2.04 (m, 4H), 1.47 (s, 9H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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